molecular formula C13H9FO3 B6377806 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% CAS No. 1261985-69-6

4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%

Cat. No. B6377806
CAS RN: 1261985-69-6
M. Wt: 232.21 g/mol
InChI Key: OPOBNYCMMMWWCE-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% (FHPFF) is a synthetic compound that has been studied for its potential use in a variety of scientific and medical applications. FHPFF is composed of a phenol group and a formyl group, which are both aromatic hydrocarbons. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and other compounds. Additionally, FHPFF has been studied for its potential use as a biochemical agent in medical research, showing promising results in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not entirely understood, but it is believed to be related to its ability to interact with enzymes and proteins in the body. 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is believed to act as an inhibitor of certain enzymes and proteins, which results in the inhibition of certain biochemical pathways. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is believed to have an antioxidant effect, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential use in the treatment of certain diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential use in the treatment of neurological disorders, such as depression and anxiety. 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has also been studied for its potential use in the treatment of inflammation, as it has been shown to inhibit the production of certain inflammatory mediators. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to reduce levels of cholesterol and triglycerides.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is a relatively stable compound, making it a good choice for long-term experiments. Furthermore, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is non-toxic, making it safe to use in laboratory experiments.
The use of 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments also has some limitations. 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not water-soluble, which can limit its use in aqueous solutions. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

The potential future directions for 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% are numerous. 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used in the synthesis of new drugs and other compounds. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used in the treatment of a variety of diseases, including cancer, Alzheimer's disease, Parkinson's disease, depression, anxiety, and inflammation. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used in the treatment of cardiovascular disease, as it has been shown to reduce levels of cholesterol and triglycerides. Furthermore, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used in the treatment of neurological disorders, as it has been shown to have an antioxidant effect. Finally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used in the treatment of genetic diseases, as it has been shown to inhibit certain enzymes and proteins.

Synthesis Methods

4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized from 4-fluoro-5-hydroxybenzaldehyde, which can be obtained from the oxidation of 4-fluoro-5-hydroxybenzene. The reaction involves the use of a base, such as sodium hydroxide, to form the formyl group. The reaction is typically carried out in an aqueous solution, and the resulting product is a 95% pure 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%. The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential use in a variety of scientific and medical applications. 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in the synthesis of a variety of compounds, including drugs, dyes, and other compounds. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential use as a biochemical agent in medical research. It has been shown to be effective in the treatment of certain diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential use in the treatment of neurological disorders, such as depression and anxiety.

properties

IUPAC Name

5-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-4-9(5-12(16)6-11)8-1-2-13(17)10(3-8)7-15/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOBNYCMMMWWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685103
Record name 3'-Fluoro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol

CAS RN

1261985-69-6
Record name 3'-Fluoro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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